E3 Ligase Ligand-linker Conjugate 75
Description
Properties
Molecular Formula |
C37H54N6O7S |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
tert-butyl 3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1 |
InChI Key |
GMKLOVBWNZCHQF-CZMLNRTDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 75 typically involves multiple steps, including the preparation of the ligand for the E3 ubiquitin ligase and the linker. The ligand is often derived from small molecules like (S,R,S)-AHPC, which is based on the von Hippel-Lindau (VHL) protein ligand . The linker is then attached to this ligand through various chemical reactions, such as alkylation or condensation reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 75 undergoes several types of chemical reactions, including:
Substitution Reactions: These are used to attach the linker to the ligand.
Condensation Reactions: These reactions help in forming the final conjugate by linking the ligand and the linker.
Common Reagents and Conditions:
Reagents: Common reagents include alkylating agents, condensation agents, and solvents like dimethyl sulfoxide (DMSO).
Major Products: The major product of these reactions is the this compound itself, which is then used in various applications for targeted protein degradation .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 75 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes by selectively degrading them and observing the resulting effects .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases like cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 75 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The ubiquitination process involves the recognition of specific structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin molecule and the target protein .
Comparison with Similar Compounds
E3 Ligase Ligand Specificity
CRBN-Based Conjugates
- Example: Thalidomide- and Lenalidomide-derived conjugates (e.g., Conjugate 7, Conjugate 69) are widely used due to their high affinity for CRBN. Lenalidomide derivatives enable selective derivatization at the 4-amino position using bromo/iodo linkers (12–23% yields) .
- Conjugate 75 : Likely employs a similar CRBN ligand, given the prevalence of lenalidomide analogs in PROTACs. Its linker attachment may involve amide bonds or alkylation, as in Scheme 14 .
VHL-Based Conjugates
- Example : VH032 conjugates utilize hydroxyl-proline motifs for VHL binding. Linkers are often attached via alkylation (e.g., bromo linkers with NaH/DMF, 75% yield) or carboxylic acid coupling .
- Differentiation : CRBN-based Conjugate 75 may exhibit broader substrate degradation compared to VHL-based PROTACs, which are more selective but require longer linkers for optimal activity .
MDM2/IAP-Based Conjugates
- Example : Nutlin-3 derivatives (e.g., Conjugate 271) bind MDM2 and use tert-butyl carboxylate intermediates for linker attachment (86% yield) .
- Differentiation : Conjugate 75’s CRBN ligand offers advantages in tissue permeability over bulkier MDM2/IAP ligands, which face synthetic challenges in linker conjugation .
Functional Performance
- Degradation Efficiency : CRBN-based PROTACs (like Conjugate 75) degrade neo-substrates (e.g., IKZF1/3) with DC50 values in the nM range, outperforming IAP-based conjugates .
- Linker Flexibility : PEG-based linkers in Conjugate 75 may enhance solubility compared to alkyl chains in VHL conjugates, but excessive hydrophilicity can reduce cell permeability .
- Selectivity : MDM2-based PROTACs exhibit narrow target profiles, whereas CRBN ligands like Conjugate 75 risk off-target effects due to cereblon’s broad substrate range .
Research Findings and Challenges
- CRBN Dominance : Over 60% of PROTACs use CRBN ligands due to synthetic accessibility and proven efficacy. Conjugate 75’s design benefits from this established chemistry but faces competition from next-gen ligands (e.g., DCAF hijackers) .
- Linker Optimization : Conjugate 75’s linker length and rigidity must balance ternary complex formation and bioavailability. For example, Scheme 53 highlights chloroacetyl-based linkers for DCAF hijackers (76% yield over three steps), a strategy adaptable to CRBN systems .
- Emerging E3 Ligases: Only 10% of human E3 ligases are utilized in PROTACs. Conjugate 75’s reliance on CRBN underscores the need to explore underutilized E3s (e.g., DDB2, RNF4) for novel targets .
Q & A
Q. What are the key considerations in designing the linker moiety of E3 ligase ligand-linker conjugates for PROTAC applications?
Methodological Answer: Linker design requires balancing length, flexibility, and hydrophilicity to optimize ternary complex formation between the target protein, E3 ligase, and PROTAC. For example, PEG-based linkers (e.g., VH032-PEG3-acetylene) enhance solubility and spatial flexibility, while rigid aromatic linkers may improve binding specificity . Computational modeling (e.g., molecular dynamics) can predict optimal linker conformations .
Q. How can researchers validate the binding affinity of E3 ligase ligand-linker conjugates to their target E3 ubiquitin ligase?
Methodological Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods for quantifying binding kinetics (e.g., Kd values). For VHL-targeting conjugates like (S,R,S)-AHPC-C3-NH2 TFA, competitive binding assays using HIF-1α as a reference can validate specificity . Mass spectrometry (MS) can confirm conjugate integrity post-synthesis .
Q. What in vitro assays are critical for assessing the degradation efficiency of E3 ligase ligand-linker conjugates?
Methodological Answer: Western blotting and quantitative PCR (qPCR) measure target protein depletion over time. Pulse-chase experiments with radiolabeled proteins can differentiate degradation from transcriptional downregulation. For cereblon-based conjugates (e.g., Thalidomide-O-C6-NH2), immunofluorescence assays validate subcellular localization of degradation machinery .
Q. What purification techniques ensure high yield and stability of synthesized E3 ligase ligand-linker conjugates?
Methodological Answer: Reverse-phase HPLC and size-exclusion chromatography are standard for isolating conjugates like VH032-C5-COOH. Lyophilization in inert buffers preserves stability, while LC-MS confirms purity (>95%) and structural integrity .
Advanced Research Questions
Q. What experimental strategies address off-target degradation caused by E3 ligase ligand-linker conjugates?
Methodological Answer: Proteome-wide profiling (e.g., thermal proteome profiling or ubiquitin remnant MS) identifies non-target proteins affected by the conjugate. Negative control experiments using E3 ligase-knockout cells or catalytically inactive PROTACs distinguish on-target effects . For cereblon-directed conjugates, monitoring IKZF1/3 degradation can reveal unintended immunomodulatory activity .
Q. How to resolve contradictory results in PROTAC efficiency across different cellular models using the same conjugate?
Methodological Answer: Variability often stems from differences in E3 ligase expression (e.g., VHL vs. cereblon abundance) or cellular ubiquitin-proteasome capacity. Quantify E3 ligase levels via qPCR or flow cytometry before experiments. Use isogenic cell lines with CRISPR-edited E3 ligases to isolate context-dependent effects .
Q. What computational approaches predict the optimal spatial arrangement between E3 ligase ligand and target protein in conjugate design?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ternary complex stability. Tools like LigDig compare ligand-binding site geometries across protein structures to prioritize linkers with minimal steric hindrance .
Q. How to resolve discrepancies between in vitro and in vivo degradation profiles of PROTACs using the same ligand-linker conjugate?
Methodological Answer: In vivo pharmacokinetics (e.g., tissue penetration and plasma stability) significantly impact efficacy. Advanced mass spectrometry imaging (MSI) quantifies conjugate distribution in tissues, while PD/PK models correlate exposure with target engagement . Validate using orthotopic xenografts expressing luciferase-tagged target proteins .
Data Analysis & Quality Control
Q. How to ensure data reproducibility when linking PROTAC activity datasets from independent studies?
Methodological Answer: Adopt standardized metrics (e.g., DC50, Dmax) and orthogonal validation methods (e.g., NanoBRET for ternary complex formation). Cross-reference datasets using repositories like ChEMBL or PubChem, and apply FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What statistical methods address variability in degradation efficiency across biological replicates?
Methodological Answer: Mixed-effects models account for batch variability, while bootstrap resampling estimates confidence intervals for degradation kinetics. For PROTACs like DT2216, non-linear regression (e.g., sigmoidal dose-response curves) quantifies potency and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
